D-JNKI-1 vs. SP600125: Isoform Selectivity and Binding Mechanism Differentiation
D-JNKI-1 is a substrate-competitive peptide inhibitor that binds the JNK substrate-docking site, whereas SP600125 is an ATP-competitive small molecule . Under identical assay conditions, SP600125 offers little selectivity between JNK1 and JNK3 (pIC50 = 6.4 and 5.9, respectively), while a structurally optimized small-molecule comparator (JNK Inhibitor IX) exhibits pIC50 values of 6.5 and 6.7 for JNK2 and JNK3 with little or no activity against JNK1 and p38α . D-JNKI-1's pIC50 of ~7.0 (IC50 ~1×10⁻⁷ M) against JNK3 is reported [1]; however, direct head-to-head selectivity profiling data across all three JNK isoforms under identical assay conditions is not publicly available in the accessible literature. This limitation must be noted when making procurement decisions.
| Evidence Dimension | JNK isoform selectivity profile (pIC50) |
|---|---|
| Target Compound Data | pIC50 ~7.0 (IC50 ~1×10⁻⁷ M) against JNK3 (Alphascreen kinase assay) |
| Comparator Or Baseline | SP600125: JNK1 pIC50 = 6.4, JNK3 pIC50 = 5.9; JNK Inhibitor IX: JNK2 pIC50 = 6.5, JNK3 pIC50 = 6.7 |
| Quantified Difference | SP600125 shows minimal selectivity between JNK1 and JNK3 (ΔpIC50 = 0.5); JNK Inhibitor IX shows marked JNK2/JNK3 preference with no JNK1 activity |
| Conditions | Alphascreen kinase assay / standardized pIC50 determination conditions (data aggregated from vendor technical datasheets) |
Why This Matters
Substrate-competitive vs. ATP-competitive mechanism fundamentally alters downstream signaling blockade profile and may reduce off-target kinase inhibition relative to ATP-competitive scaffolds, though direct quantitative selectivity comparisons across the full kinome are unavailable for D-JNKI-1.
- [1] IUPHAR/BPS Guide to Pharmacology. brimapitide ligand page. Ligand ID: 9101. View Source
